molecular formula C20H38N4O8 B13885635 tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;hemi(oxalic acid)

tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;hemi(oxalic acid)

Cat. No.: B13885635
M. Wt: 462.5 g/mol
InChI Key: SFUDDVUITWUBPH-CTWWJBIBSA-N
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Description

tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate;hemi(oxalic acid) is a compound that features a tert-butyl group attached to a pyrrolidine ring

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its unique reactivity pattern, which is highlighted in chemical transformations and biosynthetic pathways .

Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate include oxalic acid dihydrate, tert-butyl nitrite, and tert-butyl hydroperoxide. These reagents facilitate reactions such as amidation, oxidation, and C–O bond formation under mild conditions .

Major Products Formed: The major products formed from the reactions of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate include N-tert-butyl amides and various tert-butyl esters. These products are valuable intermediates in organic synthesis and have applications in the pharmaceutical industry .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The tert-butyl group influences the electronic properties of the compound, affecting intramolecular through-bond interactions and raising the LUMO level

Comparison with Similar Compounds

Similar Compounds: Similar compounds to tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate include other tert-butyl derivatives such as tert-butyl hydroperoxide and tert-butyl nitrite. These compounds share the tert-butyl group, which imparts unique reactivity patterns and electronic effects .

Uniqueness: tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate is unique due to its specific structure, which combines the tert-butyl group with a pyrrolidine ring. This combination results in distinct chemical properties and reactivity, making it valuable for various scientific research applications and industrial processes .

Properties

Molecular Formula

C20H38N4O8

Molecular Weight

462.5 g/mol

IUPAC Name

tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;oxalic acid

InChI

InChI=1S/2C9H18N2O2.C2H2O4/c2*1-9(2,3)13-8(12)11-5-4-7(10)6-11;3-1(4)2(5)6/h2*7H,4-6,10H2,1-3H3;(H,3,4)(H,5,6)/t2*7-;/m11./s1

InChI Key

SFUDDVUITWUBPH-CTWWJBIBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N.CC(C)(C)OC(=O)N1CC[C@H](C1)N.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N.CC(C)(C)OC(=O)N1CCC(C1)N.C(=O)(C(=O)O)O

Origin of Product

United States

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